molecular formula C17H19NO4S B5769998 N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5769998
M. Wt: 333.4 g/mol
InChI Key: PXCLMSPOOZEIHK-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a sulfonamide group

Properties

IUPAC Name

N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c19-23(20,18-10-4-7-14-5-2-1-3-6-14)15-8-9-16-17(13-15)22-12-11-21-16/h1-3,5-6,8-9,13,18H,4,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLMSPOOZEIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with sulfonamide derivatives under controlled conditions. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the benzodioxine ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Uniqueness: N-(3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine ring and a sulfonamide group, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .

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